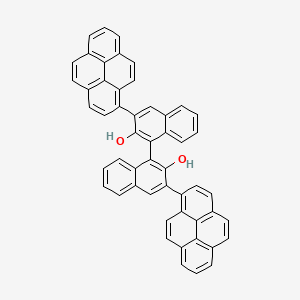

(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol

Description

Significance of Atropisomeric 1,1'-Bi-2-naphthol (B31242) (BINOL) in Chiral Chemistry

1,1'-Bi-2-naphthol, commonly known as BINOL, is a cornerstone of modern chiral chemistry. wikipedia.org Its significance stems from a phenomenon called atropisomerism, where restricted rotation (or lack of turning, from the Greek "a" for not and "tropos" for turn) around the C1-C1' single bond between the two naphthalene (B1677914) rings gives rise to stable, non-superimposable mirror images (enantiomers). nih.govencyclopedia.pub This axial chirality, inherent to the BINOL framework, makes it a "privileged ligand" in asymmetric catalysis. orgsyn.org

The two enantiomers, (R)-BINOL and (S)-BINOL, are readily separable and configurationally stable, preventing racemization under normal conditions. wikipedia.org This stability allows them to serve as reliable sources of chirality. wikipedia.org BINOL and its derivatives are widely employed as ligands for transition metals in a vast array of stereoselective reactions, including reductions, additions, and cycloadditions. Furthermore, the BINOL scaffold is a versatile platform for creating chiral Brønsted acids, organocatalysts, and fluorescent sensors. researchgate.net Its utility is so broad that it has become an indispensable tool for chemists seeking to control the three-dimensional arrangement of atoms in newly synthesized molecules. nih.gov

Rationale for Pyrenyl Functionalization at the 3,3'-Positions of BINOL

The modification of the BINOL scaffold is a common strategy to enhance or alter its catalytic and physical properties. The 3,3'-positions are particularly strategic sites for functionalization because they are located in close proximity to the chiral axis and the coordination sphere of the molecule's active site. encyclopedia.pubresearchgate.net Introducing substituents at these positions directly influences the steric and electronic environment of the chiral pocket. acs.org The choice of the pyrenyl group as a substituent is deliberate, aiming to impart specific characteristics to the BINOL framework.

Modulation of Lewis Acidity: The electronic nature of substituents on the BINOL ring system can tune the acidity of the naphtholic protons or a derived catalyst, such as a phosphoric acid, which can be crucial for its catalytic activity. rsc.org

Photophysical Properties: The introduction of a fluorophore like pyrene (B120774) creates opportunities for developing fluorescent chiral sensors. The interaction between the chiral BINOL unit and the pyrene can lead to unique chiroptical properties, such as circularly polarized luminescence (CPL), where the molecule emits left- or right-circularly polarized light. researchgate.netresearchgate.net

Intramolecular Interactions: The large, electron-rich surface of the pyrene units can engage in π-π stacking interactions, either intramolecularly or with other molecules (e.g., substrates), which can influence reaction pathways and recognition events. nih.govwikipedia.org The electronic communication between the two pyrene units through the binaphthyl bridge can also lead to cooperative effects. nih.govnih.gov In some cases, strong electronic interactions and π-stacking can lead to fluorescence quenching, where the emission of the pyrene is diminished due to the formation of non-emissive complexes or energy transfer processes. beilstein-journals.orgnih.govnih.govcapes.gov.br

The introduction of substituents at the 3,3'-positions is a well-established method for building a "chiral wall" that restricts access to the catalytic center. The pyrenyl group is exceptionally bulky and rigid. Its placement at these positions has profound steric consequences:

Conformational Restriction: The large pyrenyl groups act as steric buttresses, further restricting the rotation around the C1-C1' bond and influencing the dihedral angle between the two naphthyl planes. This defines a more rigid and well-defined chiral pocket.

Enantioselectivity: In asymmetric catalysis, this steric bulk is often the key to high enantioselectivity. By creating a highly differentiated three-dimensional space, the catalyst can more effectively distinguish between the two prochiral faces of a substrate, forcing it to approach from a specific direction. Bulky groups at the 3,3'-positions have been shown to be critical for achieving high yields and enantiomeric excesses in various reactions. acs.org

Substrate Binding: The defined cavity created by the bulky pyrenyl groups can lead to more specific and effective binding of substrates, which is essential for both catalysis and chiral recognition applications. The stability of resulting complexes is often governed by a combination of steric fit and non-covalent interactions. libretexts.orglibretexts.org

Overview of Research Trajectories for (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol

While comprehensive studies focusing exclusively on this compound are not extensively detailed in the literature, its existence is confirmed by chemical suppliers, and its basic properties are known. chemscene.com

| Property | Value |

|---|---|

| CAS Number | 1854074-51-3 |

| Molecular Formula | C₅₂H₃₀O₂ |

| Molecular Weight | 686.79 g/mol |

Based on the extensive research into related 3,3'-diaryl-BINOL compounds and pyrene-functionalized systems, the research trajectories for this specific molecule can be confidently projected. researchgate.netnih.govresearchgate.net The primary areas of investigation would likely leverage the unique combination of the robust (R)-BINOL chirality and the distinct steric and photophysical properties of the pyrene substituents.

Potential research directions include:

Asymmetric Catalysis: Its application as a ligand for metal-catalyzed asymmetric reactions or as a precursor to a chiral organocatalyst (e.g., a phosphoric acid) would be a primary focus. The significant steric bulk of the pyrenyl groups would be expected to induce high levels of enantioselectivity in reactions such as additions, hydrogenations, or cycloadditions. researchgate.net

Chiral Fluorescent Sensing: The pyrene moieties make it a prime candidate for use as a fluorescent sensor for the enantioselective recognition of other chiral molecules. The binding of a chiral analyte could induce a change in the fluorescence or CPL signal of the pyrene units, allowing for the determination of the analyte's concentration and enantiomeric excess.

Chiroptical Materials: The combination of a highly conjugated system with a rigid chiral scaffold suggests its potential use in the development of advanced materials with unique optical properties, particularly for applications in circularly polarized organic light-emitting diodes (CP-OLEDs) and other optoelectronic devices. researchgate.net

Properties

IUPAC Name |

1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMZAWXVJLOUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of Pyrenyl Binol Scaffolds

Strategies for Enantioselective Synthesis of BINOL Precursors

The axially chiral BINOL framework is a cornerstone in asymmetric catalysis and molecular recognition. acs.orgnih.gov Its enantiomers are typically stable against racemization due to the high rotational barrier between the two naphthyl rings. rsc.org The synthesis of enantiomerically pure BINOL is paramount and can be achieved through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. acs.orgwikipedia.org

The most direct method for obtaining enantiomerically enriched BINOL is through the asymmetric oxidative coupling of 2-naphthol (B1666908). This approach utilizes transition-metal catalysts complexed with chiral ligands to control the stereochemical outcome of the dimerization reaction. nih.govencyclopedia.pub

Various metal systems have been explored for this transformation. Copper catalysts, often used with chiral diamine ligands, have been extensively developed. nih.govacs.org For instance, copper(I) chloride combined with proline-derived diamines can catalyze the aerobic oxidative coupling of naphthol derivatives to afford binaphthols with good enantioselectivities. acs.org Similarly, iron-catalyzed approaches have emerged as a powerful alternative. nih.gov An iron complex generated in situ from Fe(ClO₄)₂ and a chiral bisquinolyldiamine ligand has been shown to mediate the asymmetric oxidative homo-coupling of 2-naphthols, producing BINOL derivatives in excellent yields (up to 99%) and moderate enantioselectivities. nih.govencyclopedia.pub Vanadium complexes have also proven effective in catalyzing the enantioselective coupling of 2-naphthols. nih.gov

The general mechanism for these metal-catalyzed reactions often involves the formation of a metal-naphthoxide complex, followed by an oxidative process that couples two naphthol units. wikipedia.org The chiral ligand environment around the metal center dictates the facial selectivity of the coupling, leading to the preferential formation of one enantiomer over the other.

Table 1: Selected Catalytic Systems for Asymmetric Oxidative Coupling of 2-Naphthols

| Metal Catalyst | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Fe(ClO₄)₂ | Bisquinolyldiamine (BQCN) | Up to 99% | Up to 81% | nih.govencyclopedia.pub |

| CuCl | Proline-derived diamine | Good | Up to 78% | acs.org |

| CuI | Picolinic acid/substituted BINOL | Up to 89% | Up to 96% | nih.gov |

| VOSO₄ | Schiff base from (S)-tert-leucine and 3,3'-formyl-(R)-BINOL | 46-76% | Up to 91% | encyclopedia.pubnih.gov |

When direct asymmetric synthesis is not employed, racemic BINOL, which can be readily prepared using oxidants like iron(III) chloride, must be separated into its constituent enantiomers. wikipedia.org This separation, known as optical resolution, is a widely used and practical method for accessing enantiopure BINOL. wikipedia.org

One common technique involves the formation of diastereomeric complexes through co-crystallization with a chiral resolving agent. psu.edu The differing solubilities of the resulting diastereomeric crystals allow for their separation by fractional crystallization. A variety of chiral resolving agents have been successfully employed, including alkaloids and their derivatives. For example, N-benzylcinchonidinium chloride forms a crystalline inclusion compound with BINOL, where the complex with the (R)-enantiomer is insoluble in acetonitrile (B52724) while the (S)-enantiomer's complex remains soluble. wikipedia.orgresearchgate.net Other effective resolving agents include (1R,2R)-diaminocyclohexane and (S)-proline derivatives. researchgate.net

Enzymatic kinetic resolution offers another powerful strategy. nih.gov This method exploits the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For instance, the enzyme cholesterol esterase can selectively hydrolyze the (S)-diester of BINOL, leaving the unreacted (R)-diester, which can then be separated and hydrolyzed to yield (R)-BINOL. wikipedia.orgorgsyn.org Similarly, lipases like Candida antarctica lipase (B570770) have been used to catalyze the enantioselective hydrolysis of BINOL monoesters. nih.gov Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. rsc.orgresearchgate.net

Table 2: Common Resolving Agents for Racemic BINOL

| Resolving Agent/Method | Principle | Enantiomer Isolated | Reference |

|---|---|---|---|

| N-Benzylcinchonidinium chloride | Diastereomeric inclusion complex formation | (R)-BINOL (precipitate) | wikipedia.orgresearchgate.net |

| N-Benzylcinchoninium chloride | Diastereomeric inclusion complex formation | (R)-BINOL (precipitate) | researchgate.net |

| (1R,2R)-Diaminocyclohexane | Diastereomeric complex formation | Varies | researchgate.net |

| Cholesterol Esterase | Enzymatic kinetic resolution of dipentanoate ester | (R)-BINOL (from unreacted ester) | wikipedia.orgorgsyn.org |

| Candida antarctica Lipase | Enzymatic kinetic resolution of monoesters | (R)-BINOL | nih.gov |

Regioselective Functionalization at 3,3'-Positions of the Binaphthol Moiety

With enantiopure (R)-BINOL in hand, the next critical challenge is the regioselective introduction of the pyrenyl groups at the 3 and 3' positions. These positions are sterically hindered and electronically less favored for direct substitution compared to other sites on the naphthyl rings. acs.orgnih.gov Therefore, specialized synthetic strategies are required to achieve the desired functionalization.

Direct electrophilic substitution on the BINOL core is a convenient method for functionalization, but it rarely targets the 3,3'-positions. acs.orgsemanticscholar.org The electronic properties of the naphthol rings, dominated by the electron-donating hydroxyl groups at the 2,2'-positions, direct incoming electrophiles primarily to the para positions (6,6') and to a lesser extent, the ortho positions (e.g., 4,4' or 5,5' depending on conditions). acs.orgthieme-connect.de Density functional theory (DFT) calculations show a node plane passing through the 3-carbon of the naphthol ring, making electrophilic attack at this position unfavorable. acs.org Consequently, reactions like bromination overwhelmingly yield the 6,6'-dibromo-BINOL derivative. acs.orgthieme-connect.de Direct functionalization at the 3,3'-positions via standard electrophilic aromatic substitution is therefore not a viable synthetic route.

To overcome the inherent regioselectivity issues, directed ortho-metalation (DoM) is the most powerful and widely used strategy for functionalizing the 3,3'-positions of BINOL. acs.orgnih.gov This method involves the protection of the acidic hydroxyl groups, typically as methyl ethers or methoxymethyl (MOM) ethers. acs.orgorgsyn.org This protecting group then acts as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium or sec-butyllithium) and directing the deprotonation to the adjacent ortho position, which is the 3-position. wikipedia.orgbaranlab.org

The resulting 3,3'-dilithio-BINOL intermediate is a potent nucleophile that can react with a wide array of electrophiles to install various functional groups. acs.orgnih.gov For the synthesis of a precursor to (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol, the dilithiated species would typically be quenched with an electrophilic halogen source (e.g., iodine, 1,2-dibromoethane) to produce (R)-3,3'-dihalo-BINOL. This halogenated scaffold is then primed for subsequent cross-coupling reactions. The use of the MOM ether is particularly popular because it is easily introduced and can be removed under acidic conditions after functionalization to regenerate the free hydroxyls. acs.orgorgsyn.org

The final step in constructing the target molecule involves a transition metal-catalyzed cross-coupling reaction to form the C-C bond between the BINOL core and the pyrene (B120774) moieties. The Sonogashira reaction is an ideal choice for this transformation. wikipedia.orglibretexts.org It is a robust and versatile cross-coupling method that joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgnih.gov

In this context, the (R)-3,3'-dihalo-BINOL (or a related ditriflate derivative) prepared via ortho-lithiation serves as the aryl halide component. acs.org This precursor is then reacted with two equivalents of 1-ethynylpyrene (B1663964) in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄], a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). libretexts.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper salt, and base), and concluding with reductive elimination to yield the final coupled product, (R)-3,3'-di-(1-pyrenylethynyl)-1,1'-bi-2-naphthol. A final hydrogenation step would then convert the alkyne linkers to saturated ethyl linkers if the direct pyrenyl group is desired, although often the conjugated alkynyl linkage is the synthetic target itself for applications in materials science. Alternatively, other cross-coupling reactions like the Suzuki or Stille coupling could be employed if a suitable pyrenylboronic acid or pyrenylstannane reagent is used.

Diaroyl BINOL Synthesis via Acylation and Related Methods

The synthesis of diaroyl BINOL derivatives is a fundamental transformation that involves the esterification of the two hydroxyl groups on the BINOL scaffold. This acylation is typically achieved by reacting BINOL with an aroyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine or pyridine (B92270). This method is not only used for synthesizing specific target molecules but is also employed in the kinetic resolution of racemic BINOL. mdpi.com In such resolutions, a chiral acylation agent or catalyst is used to selectively acylate one enantiomer faster than the other, allowing for their separation. mdpi.com For instance, racemic BINOL can be reacted with pentanoyl chloride to form the dipentanoate ester. reddit.com Subsequent enzymatic hydrolysis can selectively cleave the ester of one enantiomer, enabling the separation of the resolved BINOL and the acylated BINOL derivative. reddit.com

The general procedure for diaroyl BINOL synthesis provides a versatile route to modify the electronic properties and steric environment around the chiral center. Chiral phosphoric acids derived from BINOL have also been shown to catalyze site-selective acylation reactions on other complex molecules, highlighting the utility of the BINOL core in directing chemical transformations. acs.org

Table 1: General Reaction for Diaroyl BINOL Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

|---|

Synthesis of this compound from Specific Precursors

The targeted synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. researchgate.netacs.org This strategy relies on the coupling of two key precursors: an electrophilic (R)-3,3'-dihalo-BINOL derivative and a nucleophilic pyrenylboron species. reddit.comresearchgate.net

Synthesis of Precursor 1: (R)-3,3'-Dibromo-1,1'-bi-2-naphthol

The preparation of the 3,3'-dibrominated BINOL precursor is a multi-step process. nih.gov

Protection: The hydroxyl groups of commercially available (R)-BINOL are first protected, for example, as methoxymethyl (MOM) or methyl ethers, to prevent interference in the subsequent lithiation step.

Ortho-lithiation: The protected (R)-BINOL is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). This directs deprotonation specifically to the ortho positions (3 and 3'), which are activated by the ether groups. reddit.comnih.govacs.org

Bromination: The resulting dilithiated species is then quenched by adding a bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, at low temperature to install the bromine atoms at the 3 and 3' positions. reddit.comnih.gov

Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers) to yield (R)-3,3'-Dibromo-1,1'-bi-2-naphthol.

This procedure can be challenging, as incomplete lithiation or side reactions can lead to a mixture of starting material, mono-brominated, and di-brominated products, often requiring tedious chromatographic separation. reddit.com

Synthesis of Precursor 2: 1-Pyrenylboronic acid

1-Pyrenylboronic acid is a commercially available reagent. nih.govsigmaaldrich.combldpharm.com It can be synthesized by reacting 1-bromopyrene (B33193) with an organolithium reagent to form 1-lithiopyrene, which is then trapped with a trialkyl borate (B1201080) (e.g., trimethyl borate), followed by acidic hydrolysis to give the desired boronic acid. chemicalbook.com

Suzuki-Miyaura Coupling

With both precursors in hand, the final coupling is performed. The reaction involves treating (R)-3,3'-Dibromo-1,1'-bi-2-naphthol with two equivalents of 1-pyrenylboronic acid under palladium catalysis. researchgate.net An efficient catalytic system for this transformation may use palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor and a specialized phosphine (B1218219) ligand, such as BI-DIME, which has been shown to be effective for coupling unprotected 3,3'-dibromo-BINOL with complete retention of chirality. researchgate.net A base (e.g., potassium phosphate) and a suitable solvent (e.g., dioxane) are required to complete the catalytic cycle. nih.govmdpi.comtcichemicals.com

Table 2: Synthetic Route to this compound

| Precursor 1 | Precursor 2 | Catalyst/Ligand | Reaction Type | Product |

|---|

Post-Synthetic Modification and Derivatization Strategies of the Pyrenyl-BINOL Framework

The this compound molecule serves as a versatile platform for further chemical modification. These derivatizations can be used to fine-tune its physical and chemical properties for specific applications in catalysis, molecular recognition, or materials science. acs.org

Further functionalization can be achieved on either the binaphthyl core or the pyrene substituents. acs.org Direct electrophilic substitution on the BINOL backbone is highly regioselective. nih.govacs.org Due to the strong activating and para-directing effect of the hydroxyl groups, electrophiles such as bromine or sulfonic acid will preferentially add at the 6 and 6' positions. nih.govacs.org

Functional groups can also be introduced onto the pyrene rings, although this can be more complex due to multiple reactive sites. These post-synthetic modifications allow for the attachment of solubilizing groups, reactive handles for polymerization, or other chromophores. acs.org

Table 3: Potential Functionalization of the Pyrenyl-BINOL Framework

| Position(s) | Reagent | Reaction Type | Functional Group Introduced |

|---|---|---|---|

| 6,6' (Naphthyl) | Br₂ | Electrophilic Bromination | Bromo (-Br) |

| 6,6' (Naphthyl) | H₂SO₄ | Electrophilic Sulfonation | Sulfonic Acid (-SO₃H) |

One of the most significant derivatizations of BINOL scaffolds is their conversion into chiral phosphoric acids (CPAs). libretexts.orgpsu.edue3s-conferences.org These compounds are powerful Brønsted acid organocatalysts widely used in asymmetric synthesis. libretexts.orgnih.gov The synthesis is straightforward and involves a two-step procedure:

Phosphorylation: The diol, this compound, is reacted with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine or triethylamine. This forms a cyclic phosphorochloridate intermediate.

Hydrolysis: Careful addition of water hydrolyzes the intermediate to yield the final phosphoric acid derivative.

The resulting (R)-3,3'-Dipyrenyl-BINOL-derived phosphoric acid features a highly confined and sterically demanding chiral pocket, created by the bulky pyrenyl groups, which is essential for achieving high stereoselectivity in catalyzed reactions. libretexts.orgacs.org

Table 4: Synthesis of Pyrenyl-BINOL Phosphoric Acid

| Reactant | Reagent 1 | Reagent 2 | Product | Derivative Type |

|---|

The parent molecule, this compound, already possesses a significantly extended π-conjugated system due to the pyrene units. However, this conjugation can be further expanded to modulate the molecule's photophysical (absorption and emission) and electronic properties. A common strategy to achieve this is through the introduction of additional π-conjugated linkers.

For example, by first installing halogen atoms (e.g., bromine) on the pyrenyl rings or the 6,6'-positions of the naphthyl core, one can then perform further cross-coupling reactions, such as the Sonogashira coupling. This would allow for the introduction of phenylethynyl groups or other conjugated fragments, creating even larger, more complex π-architectures. researchgate.net Such modifications are crucial for developing advanced materials for applications in organic electronics, sensors, and chiroptical devices.

Stereochemical Aspects and Chiroptical Phenomena

Atropisomerism and Chirality in Binaphthol Systems

Atropisomerism is a unique form of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. wikipedia.orgprinceton.edu The 1,1'-bi-2-naphthol (B31242) (BINOL) framework is a classic example of this phenomenon, where the steric hindrance between the two naphthalene (B1677914) rings creates a significant energy barrier to rotation around the C1-C1' bond. wikipedia.orgnih.gov This restricted rotation results in two stable, non-superimposable, mirror-image conformations (enantiomers), designated as (R) and (S) based on the helicity of the biaryl system. rsc.org

Mechanistic Studies of Atropisomerization (e.g., C-C inter-ring bond rotation)

The process of atropisomerization in binaphthol systems involves the rotation around the central carbon-carbon (C-C) single bond that connects the two naphthalene units. This rotation allows for the interconversion between the two enantiomeric forms. nih.gov For the parent BINOL molecule, this process is exceedingly slow at room temperature. nih.gov The mechanism proceeds through a higher-energy, planar transition state where the steric repulsion between the ortho-substituents of the naphthalene rings is maximized. princeton.edu Computational studies, such as those using Density Functional Theory (DFT), have been employed to model this process and calculate the energy barriers involved. rsc.org The racemization of BINOL, for instance, is calculated to have a high activation barrier, which is why its enantiomers are exceptionally stable. princeton.edu

Factors Influencing Chiral Stability and Racemization Barriers

The stability of atropisomers is quantified by the energy barrier to rotation, which determines the rate of racemization. rsc.org Several factors influence this barrier in binaphthol systems:

Steric Hindrance: The size of the substituents at the positions ortho to the inter-ring bond (positions 2, 2', 3, and 3') is the most critical factor. Larger substituents increase steric clash in the planar transition state, thereby raising the rotational energy barrier and enhancing chiral stability. wikipedia.orgresearchgate.net For instance, introducing bulky groups like tert-butyl at the 6,6'-positions of BINOL significantly increases its stability. nih.gov

Bond Length and Rigidity: The length and rigidity of the axial C-C bond influence the rotational barrier. princeton.edu Factors that shorten or stiffen this bond will generally increase the energy required for rotation.

Electronic Effects: Intramolecular interactions, such as hydrogen bonding, can influence the ground-state conformation and the transition-state energy, thereby affecting the racemization barrier. researchgate.net

Bridging and Cyclization: Incorporating the binaphthyl unit into a macrocyclic or bridged structure can dramatically alter its conformational freedom and, consequently, its rotational barrier. rsc.orgnih.gov By locking the dihedral angle, cyclization can lead to highly stable atropisomers.

The stereochemical stability of atropisomers can be classified based on their rotational energy barriers, which correlate to their half-lives for racemization at a given temperature. nih.gov

Table 1: Classification of Atropisomer Stereochemical Stability

| Class | Rotational Barrier (kJ/mol) | Racemization Time at Room Temperature |

|---|---|---|

| Class 1 | < 84 | Minutes or faster |

| Class 2 | 84 - 117 | Hours to months |

| Class 3 | > 117 | Years or greater |

This table is based on data from reference nih.gov.

Chiroptical Properties of Pyrenyl-BINOL Derivatives

The introduction of pyrene (B120774) moieties onto the BINOL scaffold, as in (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol, creates sophisticated chromophoric systems with unique chiroptical properties. These properties arise from the interaction of the chiral binaphthyl backbone with the electronically active pyrene units. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules like pyrenyl-BINOL derivatives. acs.org It measures the differential absorption of left and right circularly polarized light. acs.org For binaphthyl systems, the CD spectrum is highly sensitive to the dihedral angle between the two naphthalene rings. nih.govacs.org

Exciton Coupling: When two or more chromophores are in close proximity, as are the pyrene units in 3,3'-disubstituted BINOLs, their electronic transitions can couple. This often results in a characteristic "bisignate" or "exciton-coupled" CD signal, which appears as a pair of Cotton effects with opposite signs. nih.gov The sign and intensity of this couplet can be directly related to the absolute configuration and conformation of the molecule.

Conformational Probing: The shape and intensity of the CD signals provide detailed information about the conformational state of the molecule in solution. acs.orgmdpi.com Changes in the solvent or the formation of aggregates can alter the molecular conformation, which is reflected in the CD spectrum. rsc.orgacs.org For example, the CD signature varies with the dihedral angle defined by the binaphthyl units. nih.gov This sensitivity makes CD spectroscopy invaluable for studying the supramolecular assembly and conformational dynamics of these complex molecules. acs.org

Circularly Polarized Luminescence (CPL) for Advanced Optoelectronic Applications

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.orgnih.gov Pyrenyl-BINOL derivatives are of significant interest for CPL applications due to the combination of the strong luminescence of pyrene and the robust chirality of the BINOL core. researchgate.netrhhz.net CPL-active materials are sought after for applications in 3D displays, information storage, and security inks. nih.gov

The performance of a CPL-active molecule is often quantified by the luminescence dissymmetry factor (g_lum), which is the ratio of the CPL intensity to the total luminescence intensity. rhhz.net

Pyrene is well-known for its ability to form an "excimer" (excited-state dimer) when two pyrene units are in close proximity (typically < 4 Å) and in a cofacial arrangement. nih.gov This excimer has a distinct, structureless, red-shifted emission compared to the highly structured emission of the pyrene "monomer" (isolated excited state). rhhz.net In pyrenyl-BINOL derivatives, the CPL emission can originate from either the monomer or the excimer, and controlling which state dominates is a key area of research.

Concentration and Aggregation: In dilute solutions, pyrenyl-BINOL compounds typically exhibit monomer emission, which may or may not show a strong CPL signal. rhhz.net As the concentration increases or upon aggregation (e.g., by adding a poor solvent), intermolecular excimers can form, leading to a new, red-shifted CPL band. rhhz.netrsc.org This aggregation can induce or enhance CPL activity. rsc.org

Molecular Design: The nature of the linker connecting the pyrene to the BINOL core is critical. rsc.orgepa.gov The linker's rigidity and length dictate the conformational freedom of the pyrene units, thereby influencing the propensity for intramolecular excimer formation. By carefully designing the molecular structure, it is possible to favor either monomer or excimer emission.

Switching CPL Signals: Researchers have demonstrated the ability to switch CPL signals between the monomer and excimer regions. For some chiral N,N'-dipyrenyldiamines, changing the concentration can switch the CPL band from the monomer to the excimer region, sometimes with an inversion of the signal's handedness. rsc.org In a bromobinaphthol-pyrene system, strong CPL was observed from the excimer in concentrated solutions and in the solid state, while the monomer emission in dilute solution showed almost no CPL activity. rhhz.net This control over the emission type and its chiroptical properties is crucial for developing advanced, tunable optoelectronic materials. researchgate.net

Table 2: CPL Properties of a Chiral Bromobinaphthol-Pyrene Compound | State | Emission Type | CPL Signal | Luminescence Dissymmetry Factor (|g_lum|) | | :--- | :--- | :--- | :--- | | Dilute Solution | Monomer | Weak/None | Not significant | | Concentrated Solution | Excimer | Strong | Up to 6 x 10⁻² | | Solid State | Excimer | Strong | Up to 4.3 x 10⁻³ | This table is based on data from reference rhhz.net.

Wavelength-Dependent Chiroptical Response

The chiroptical response of this compound and related compounds is inherently wavelength-dependent, a feature that is evident in both circular dichroism (CD) and circularly polarized luminescence (CPL) spectroscopy. The CD spectrum reveals how the molecule differentially absorbs left- and right-circularly polarized light at different wavelengths, providing information about the ground-state chirality. The CPL spectrum, on the other hand, provides information about the chirality of the excited state, as it measures the differential emission of left- and right-circularly polarized light.

In pyrene-appended binaphthyl systems, the CPL spectrum can exhibit distinct signals corresponding to monomer and excimer emission, each appearing at different wavelengths. For instance, a pyrene-based molecular tweezer system with a BINOL pivot, denoted as T3, displayed both monomer and excimer CPL signals, reflecting the existence of two different excited-state geometries. researchgate.net This dual emission allows for a ratiometric analysis of CPL, where the relative intensities of the monomer and excimer bands can provide information about the conformational state and local environment of the molecule.

The sign of the CPL signal can also be wavelength-dependent and is sensitive to the substitution pattern on the binaphthyl core. Studies on phenylethynyl-substituted binaphthol derivatives have shown that the position of the substituent can lead to an inversion of the CPL sign, even when the axial chirality of the binaphthyl unit is maintained. chemrxiv.org Theoretical investigations suggest that the substitution position significantly influences the orientation of the electric and magnetic transition dipole moments in the excited state, which in turn dictates the sign of the CPL. chemrxiv.org

The following table presents characteristic photophysical data for a series of pyrene-based molecular tweezers with varying degrees of rigidity, highlighting the wavelength-dependent nature of their chiroptical properties.

| Compound | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | CD Signal (λ, nm) | CPL Signal (λ, nm) |

| (S)-T1 | 350 | 380, 400 | Strong, multiple bands | Monomer emission |

| (S)-T2 | 350 | 380, 400 | Strong, multiple bands | Monomer emission |

| (S)-T3 | 350 | 380, 400, 480 (excimer) | Strong, multiple bands | Monomer and Excimer emission |

| Data derived from studies on pyrene-based molecular tweezers in THF solution. researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

The structural confirmation of complex aromatic compounds relies heavily on both 1D (¹H and ¹³C) and 2D NMR experiments. rsc.orgresearchgate.netyoutube.com For derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), ¹H NMR spectra typically show distinct signals for the aromatic protons on the naphthyl and substituent rings, as well as a characteristic signal for the hydroxyl (-OH) protons. youtube.comwikipedia.org The chemical shifts (δ) of these protons are influenced by their local electronic environment. rsc.orgresearchgate.net

In the case of substituted BINOLs, ¹³C NMR provides complementary information by detecting the carbon atoms in the molecule, which often span a wide chemical shift range, helping to distinguish between different aromatic and aliphatic carbons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted BINOL Derivative The following data is for a related compound, (R)-(-)-6,6'-Dibromo-1,1'-binaphthyl-2,2'-diol, and serves as an illustrative example of the type of data obtained.

| Technique | Solvent | Frequency | Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | 500 MHz | 7.96 (d, 2H), 7.92 (d, 2H), 7.51 (d, 2H), 7.47 (d, 2H), 7.43 (m, 2H), 7.28 (m, 2H), 5.68 (m, 2H) rsc.org |

| ¹³C NMR | CDCl₃ | 125 MHz | 151.23, 132.17, 131.76, 130.28, 128.38, 126.87, 126.07, 124.97, 120.88, 103.13 rsc.org |

This interactive table showcases typical NMR data for a BINOL derivative. Click on the headers to explore the details.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the signals in crowded spectra of complex molecules like pyrene-substituted BINOLs.

NMR spectroscopy is a powerful tool for studying non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in molecular recognition and self-assembly processes. researchgate.net When a BINOL derivative interacts with another molecule (a guest), changes in the chemical shifts of the protons involved in the interaction can be observed. For example, the splitting of signals for hydroxyl protons or aromatic protons in ¹H NMR spectra can indicate a selective interaction with one enantiomer of a chiral guest. researchgate.net These interactions are fundamental to the function of pyrene-substituted BINOLs as chiral fluorescent sensors. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Confirmation of Complex Structures

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of newly synthesized compounds like this compound and verifying their elemental composition. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. rsc.org This is a definitive method for confirming the identity of a complex structure. For this compound (C₅₂H₃₀O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This technique is typically performed using methods like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight). rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules. tcichemicals.com It allows for the detection of the molecular ion, often as an adduct with a proton [M+H]⁺ or other cations, with minimal fragmentation. This provides clear confirmation of the molecular weight of the target compound.

Table 2: Molecular Formula and Weight of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅₂H₃₀O₂ | 686.79 |

This interactive table provides the fundamental molecular properties of the title compound.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The introduction of pyrene (B120774) moieties onto the BINOL scaffold imparts unique photophysical properties, which are studied using UV-Vis and fluorescence spectroscopy. These techniques are crucial for understanding the compound's potential as a fluorescent sensor. researchgate.netresearchgate.net

UV-Vis spectroscopy measures the absorption of light by the molecule as a function of wavelength. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet and visible regions, corresponding to π → π* electronic transitions. nih.gov The absorption spectrum is a composite of the individual chromophores—the binaphthyl core and the pyrene substituents.

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited by absorbing light. Key parameters include the emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime. The pyrene unit is well-known for its characteristic monomer and excimer fluorescence, making it an excellent fluorophore for sensing applications. nih.govmdpi.com The fluorescence properties of pyrene-substituted BINOLs can change significantly upon binding to an analyte, leading to a detectable signal such as quenching or enhancement of fluorescence intensity. researchgate.netresearchgate.netmdpi.com

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is often determined relative to a standard substance like quinine (B1679958) sulfate. rsc.org

Table 3: Illustrative Photophysical Properties of Naphthol and Pyrene Derivatives This table presents typical absorption and emission data for the parent chromophores to provide context for the properties of the title compound.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| 2-Naphthol (B1666908) | Various | ~331 | ~354 | Not specified |

| Pyrene Derivatives | Various | Multiple bands ~240-345 | Monomer: ~375-395, Excimer: ~480 | Varies with substitution |

This interactive table shows the characteristic photophysical data for the core structures related to the title compound. Data can vary based on solvent and substitution.

Analysis of π-π* Transitions and Charge-Transfer Bands

The electronic absorption spectrum of this compound is dominated by contributions from its constituent aromatic systems: the binaphthyl core and the pyrenyl moieties. The intense absorption bands observed in the ultraviolet region are characteristic of π-π* transitions within these polycyclic aromatic hydrocarbons.

Furthermore, the structure of this molecule, featuring electron-rich pyrene and binaphthol units, suggests the possibility of intramolecular charge-transfer (ICT) interactions. In many donor-π-acceptor (D-π-A) systems based on pyrene, ICT plays a crucial role in their photophysical properties. worktribe.com Although the pyrenyl and binaphthyl groups in this specific compound are both generally considered electron-donating, subtle differences in their electronic potentials can lead to charge-transfer character in some of the electronic transitions, particularly in polar solvents. These ICT bands are typically weaker and appear at longer wavelengths (lower energy) compared to the strong π-π* transitions. mdpi.com The spatial overlap and electronic communication between the pyrene and binaphthyl π-systems are critical in determining the nature and energy of these transitions.

Table 1: Typical Spectroscopic Data for Related Chromophores

| Chromophore/System | Absorption Maxima (λ_max) | Nature of Transition |

| Pyrene | ~240, 275, 335 nm | π-π |

| 1,1'-Bi-2-naphthol (BINOL) | ~230, 320, 335 nm | π-π |

| Pyrene-based D-π-A Systems | > 350 nm | Intramolecular Charge-Transfer (ICT) worktribe.com |

Luminescence Behavior, including Aggregation-Induced Emission (AIE)

The luminescence of this compound is strongly influenced by the pyrene substituents. Pyrene itself is a well-known fluorophore, but its emission is often subject to aggregation-caused quenching (ACQ) in concentrated solutions or the solid state. However, a phenomenon known as aggregation-induced emission (AIE) has been observed in many pyrene derivatives. nih.gov

AIE is a photophysical effect where a molecule is non-emissive or weakly emissive when dissolved as a monomer but becomes highly luminescent upon aggregation. worktribe.comnih.gov This behavior is often attributed to the restriction of intramolecular motion (RIM), such as rotation and vibration, in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. worktribe.com For pyrene-based materials, aggregation can also serve to protect the excited state from quenching by molecular oxygen, leading to enhanced fluorescence. nih.gov

Given its structure with bulky pyrene units attached to the BINOL core, this compound is a strong candidate for exhibiting AIE. In dilute solutions, the molecule is expected to show weak fluorescence. As the concentration increases or when a poor solvent is added, the formation of aggregates would restrict the intramolecular rotations of the pyrenyl and naphthyl groups, leading to a significant enhancement in fluorescence quantum yield. worktribe.com The emission in the aggregated state may also differ in wavelength from the monomer emission, often showing a red-shift indicative of the formation of excimers or other aggregate species. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the known structures of the (R)-BINOL core and related substituted derivatives. nih.gov X-ray crystallography would provide definitive information on the molecule's three-dimensional arrangement, conformation, and the intermolecular forces that govern its crystal packing.

Conformational Analysis in the Crystalline State

The defining structural feature of this molecule is the axial chirality arising from the restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings of the BINOL unit. In the crystalline state, the molecule will adopt a specific, twisted conformation characterized by a dihedral angle between the two naphthyl planes. For (R)-BINOL itself, this angle is approximately 101.7°, but substitution at the 3 and 3' positions can significantly alter this value due to steric hindrance. nih.gov In a related derivative, (R)-1,1′-binaphthalene-2,2′-diyl dicinnamate, this dihedral angle was found to be considerably smaller at 71.8(1)°. nih.gov

Packing Structures and Intermolecular Interactions

The crystal packing of this compound would be dictated by a combination of intermolecular interactions. Given the extensive aromatic surfaces, π-π stacking interactions are expected to be a dominant force. These interactions can occur between the pyrene units of adjacent molecules, between the naphthyl units, or between pyrene and naphthyl groups. The specific arrangement (e.g., face-to-face or offset) of these stacking interactions is critical in determining the photophysical properties of the solid-state material. nih.gov

Table 2: Crystallographic Data for a Related (R)-BINOL Derivative, (R)-1,1′-binaphthalene-2,2′-diyl dicinnamate nih.gov

| Parameter | Value |

| Chemical Formula | C₃₈H₂₆O₄ |

| Dihedral Angle (Naphthyl-Naphthyl) | 71.8 (1)° |

| Key Intermolecular Interactions | C-H···O, C-H···π |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of BINOL derivatives. rsisinternational.org It offers a balance between accuracy and computational cost, making it suitable for large molecules. DFT calculations are instrumental in predicting molecular structure, vibrational frequencies, and electronic properties. researchgate.net Functionals such as B3LYP are commonly employed, often paired with basis sets like 6-31G or TZVP, to model these systems. nih.govacs.org

The geometry of BINOL derivatives is defined by the dihedral angle between the two naphthyl rings, which imparts their characteristic axial chirality. nih.gov For the parent BINOL molecule, DFT calculations have identified three primary conformers arising from the rotation around the C-O bonds of the hydroxyl groups. researchgate.net The most stable conformer is typically one that allows for the formation of intramolecular hydrogen bonds. researchgate.net

| Compound | Method | Naphthyl-Naphthyl Dihedral Angle (°) | Source |

|---|---|---|---|

| (R)-1,1′-Bi-2-naphthol (BINOL) | X-ray | 101.7 | nih.gov |

| (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate | X-ray | 71.8 | nih.gov |

This table illustrates how substitution can alter the crucial dihedral angle in the BINOL framework. The exact angle for (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol would require specific calculations but is expected to be significant due to the bulky pyrenyl groups.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO's energy level (E_HOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy level (E_LUMO) relates to its ability to accept electrons (electrophilicity). youtube.com The difference between these energies is the HOMO-LUMO gap (E_g), a critical parameter for assessing molecular stability and electronic transitions. mdpi.com

For BINOL derivatives, DFT calculations show that the HOMO is typically localized on the electron-rich naphthol rings. acs.org The introduction of substituents dramatically alters the FMOs. The large, conjugated pyrenyl groups in this compound are expected to significantly raise the HOMO energy and lower the LUMO energy, resulting in a smaller energy gap compared to the parent BINOL. This modification of the electronic structure is crucial for its potential applications in electronics and as a photosensitizer. Studies on other substituted systems show that electron-withdrawing groups tend to decrease FMO energies, while substituents like pyrene (B120774) can lead to red-shifted absorption spectra. mdpi.com

| Molecule | E_HOMO (eV) | E_LUMO (eV) | E_g (eV) |

|---|---|---|---|

| PDI-BI (Reference) | -6.90 | -3.83 | 3.07 |

| PDI-BI-1 (-CN substituted) | -7.14 | -4.08 | 3.06 |

| PDI-BI-13 (di-CN substituted) | -7.38 | -4.32 | 3.06 |

This table, adapted from a study on perylene (B46583) diimide (PDI) derivatives, demonstrates the principle of how substituents modify FMO energy levels. mdpi.com A similar trend would be expected for substituted BINOLs.

BINOL-based structures are renowned for their strong chiroptical responses, including circular dichroism (CD) and circularly polarized luminescence (CPL). These properties arise from the molecule's stable axial chirality. nih.gov Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are essential for predicting and interpreting these spectra.

By calculating the electronic transitions between the ground and excited states, TD-DFT can simulate the CD spectrum, which helps in assigning the absolute configuration (R or S) of the molecule. The successful correlation between calculated and experimental spectra provides confidence in the structural assignment. researchgate.net For a molecule like this compound, which combines the chirality of the BINOL core with the fluorescent properties of pyrene, the prediction of CPL is particularly relevant for its application in chiral optical materials. nih.gov

The axial chirality of BINOL and its derivatives is stable, but rotation around the C1-C1' bond can occur, leading to racemization, especially at elevated temperatures. wikipedia.org Understanding the mechanism and energy barrier for this process is critical for applications where enantiomeric purity is essential.

DFT calculations have been used to investigate the racemization pathway of BINOL derivatives. researchgate.net The process involves rotation around the central single bond, passing through a planar transition state. The calculations provide the activation energy for this process. The presence of bulky 3,3'-substituents, like the pyrenyl groups, dramatically increases the steric hindrance to rotation. This raises the energy barrier for racemization, making the enantiomers of this compound exceptionally stable against thermal racemization compared to unsubstituted BINOL.

Mechanistic Studies of Chemical Transformations

Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving BINOL derivatives, which are widely used as ligands or catalysts in asymmetric synthesis. nih.gov

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. rsc.org For reactions catalyzed by complexes of this compound, this analysis would explain the origin of enantioselectivity.

For example, in an asymmetric aldol (B89426) reaction, DFT could be used to model the transition states for the formation of both the R and S products. The calculations would likely show that the transition state leading to the major enantiomer is lower in energy due to favorable steric and electronic interactions within the chiral pocket created by the ligand. Analysis of the computed transition states for related catalytic systems has shown that the helical stereochemistry of the ligand preferentially exposes one diastereotopic face of the substrate, directing the reaction to a specific stereochemical outcome. nih.gov This type of analysis is fundamental to the rational design of new and more effective chiral catalysts. rsc.org

Role of Non-Covalent Interactions (e.g., π-stacking, H-bonding) in Stereoselectivity

The stereochemical outcome of reactions catalyzed by chiral BINOL-based phosphoric acids, including this compound, is profoundly influenced by a network of non-covalent interactions. The bulky and electron-rich pyrenyl substituents at the 3,3'-positions play a decisive role in creating a well-defined chiral pocket that discriminates between the enantiotopic faces of a prochiral substrate.

Key non-covalent interactions governing stereoselectivity include:

π-π Stacking: The large, flat surfaces of the pyrenyl groups are prime candidates for engaging in π-stacking interactions. nih.gov These interactions can occur between the pyrenyl group of the catalyst and an aromatic moiety on the substrate. acs.org In the transition state, this stacking helps to rigidly orient the substrate within the chiral cavity, exposing one specific face to the reactive center. The precise geometry of this interaction, whether face-to-face or offset, can significantly impact the stability of the transition state leading to the major enantiomer. illinois.edu The choice of substituents on the catalyst's aromatic fragments can tune these interactions; electron-deficient groups, for example, have been shown to provide excellent enantioselectivity in certain reactions by optimizing these π-type contacts. acs.org

London Dispersion Forces: Often termed "steric attraction," London dispersion (LD) forces are critical, especially with large, polarizable substituents like pyrene. acs.org These attractive forces can stabilize the transition state where the substrate and catalyst have the largest contact surface. Computational studies on similar BINOL-derived catalysts have shown that bulky aromatic groups at the 3,3' positions use these dispersion forces to achieve high levels of stereocontrol. acs.org The extensive surface area of the pyrenyl groups maximizes these stabilizing LD interactions with the substrate.

The balance between these interactions is delicate. Studies have demonstrated that changing the 3,3' substituent from a group that interacts via C-H···F bonds to one that favors C-H···π interactions can completely reverse the enantioselectivity of a reaction. researchgate.net This highlights the power of the 3,3' substituents in dictating the pattern of non-covalent interactions within the stereocontrolling transition state.

Acidity (pKa) Calculations for Brønsted Acid Catalysis

The catalytic activity of this compound as a Brønsted acid is directly related to its acidity, which is quantified by its pKa value. Theoretical calculations, particularly using density functional theory (DFT), have become an indispensable tool for predicting the pKa of chiral phosphoric acids (CPAs) and understanding the structure-activity relationship. acs.orgnih.gov

Computational methods like the SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) level of theory have been successfully employed to predict the pKa values of a wide range of CPAs in solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov These calculations have shown excellent agreement with the few available experimental values, typically within 0.4 pKa units. nih.gov

The acidity of a BINOL-derived phosphoric acid is heavily influenced by the electronic nature of the substituents at the 3,3' positions. While the pyrenyl groups of this compound are primarily large aromatic systems, their electronic effect modulates the acidity of the P-OH group. A good linear correlation has been observed between the calculated pKa values for 3,3'-disubstituted BINOL phosphoric acids and the Hammett constants of the substituents. nih.gov This relationship allows for the rational design of catalysts with tailored acidity for specific applications. acs.org

Knowledge of the pKa is crucial as it correlates with both catalytic activity and selectivity. rsc.org However, the "internal acidity," or the effective acidity experienced by the substrate within the hydrogen-bonded complex, can differ from the "external" pKa measured in solution due to intermolecular interactions within the catalyst-substrate complex. rsc.org

| 3,3'-Substituent on BINOL Backbone | Calculated pKa (Relative) nih.gov | Catalyst Type |

|---|---|---|

| H | 4.53 | Unsubstituted |

| Phenyl | 4.10 | Aryl |

| 4-Nitrophenyl | 2.84 | Electron-Withdrawing Aryl |

| 9-Anthryl | 3.89 | Extended Aryl |

| 2,4,6-Triisopropylphenyl (TRIP) | 4.21 | Bulky Aryl |

| 9-Phenanthryl | 3.81 | Extended Aryl |

This table presents data for representative BINOL-derived phosphoric acids to illustrate the effect of 3,3'-substituents on acidity. The pKa of this compound would be expected to be in a similar range to other extended aryl substituents like 9-Anthryl and 9-Phenanthryl.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of this compound, offering insights that static models cannot. nsf.gov These computational techniques are used to explore the catalyst's conformational landscape and its interactions with guest molecules over time. nih.govnih.gov

Conformational Flexibility and Locking

The defining structural feature of the BINOL framework is its axial chirality, arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene (B1677914) rings. wikipedia.org The energy barrier to racemization for the parent BINOL is high enough to ensure optical stability. acs.org

The introduction of extremely bulky substituents at the 3,3' positions, such as the pyrenyl groups in this compound, serves to further restrict this rotation. This "conformational locking" has two significant effects:

It increases the rotational barrier, further ensuring the chiral integrity of the catalyst under reaction conditions.

It rigidly defines the geometry of the chiral pocket, reducing the number of non-productive binding conformations and thereby enhancing potential enantioselectivity.

Calculations on BINOL itself show that there are multiple low-energy isomers based on the orientation of the hydroxyl groups. acs.org However, the steric hindrance imposed by the massive pyrenyl groups would strongly disfavor conformers where these groups approach each other, effectively locking the molecule into a more defined and extended conformation. This pre-organization is a key principle in the design of highly selective catalysts.

Host-Guest Interaction Modeling

Beyond its catalytic use, the well-defined, pyrene-lined cavity of this compound makes it an excellent candidate for a chiral host in molecular recognition. Molecular dynamics simulations are a powerful tool to model the binding of guest molecules within this host. mdpi.com

In a typical simulation, the host-guest complex is placed in a simulation box with solvent molecules, and the system's evolution is tracked over nanoseconds. nsf.gov This allows for the analysis of:

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, predicting the stability of the host-guest complex. nsf.gov

Binding Pose: Simulations reveal the preferred orientation (pose) of a guest molecule within the host's cavity. For a chiral host, separate simulations for each enantiomer of a guest can elucidate the molecular basis for chiral recognition. nih.gov

Intermolecular Interactions: The specific hydrogen bonds, π-stacking, and van der Waals contacts that stabilize the complex can be identified and their persistence monitored throughout the simulation. acs.org Computer simulations of similar BINOL-based host-guest complexes have been used to describe the conformational changes that occur upon binding. nih.gov

Solvent Effects: MD simulations explicitly include solvent, allowing for the study of how solvent molecules mediate or compete with host-guest interactions. nsf.gov

For a host like this compound, modeling would likely show that guest binding is dominated by π-stacking and hydrophobic interactions with the pyrene walls of the cavity, while the phosphoric acid moiety could provide a specific hydrogen-bonding anchor point. nih.gov

Insufficient Data for Comprehensive Article on this compound in Specified Catalytic Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the applications of the chemical compound this compound in the precise areas of asymmetric catalysis as outlined in the user's request. The investigation sought detailed findings and data for the compound's role in several specific reactions, including transition metal-catalyzed asymmetric synthesis, asymmetric hydrogenation of dehydroamino acid esters, asymmetric transfer hydrogenation, asymmetric epoxidation of olefins, and asymmetric Diels-Alder reactions.

The search did yield extensive information on the parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), and its various derivatives, which are widely recognized for their importance as chiral ligands in asymmetric synthesis. mdpi.comnih.govresearchgate.net The literature confirms that modifications at the 3 and 3' positions of the BINOL scaffold are a common strategy to tune the steric and electronic properties of the ligand, thereby influencing the efficiency and enantioselectivity of catalytic reactions. acs.org For instance, derivatives such as 3,3'-dibromo-BINOL have been effectively used in zinc-catalyzed enantioselective hetero-Diels-Alder reactions. organic-chemistry.org

Furthermore, the pyrene moiety itself is a subject of significant interest in the development of functional materials, including metal-organic frameworks for applications in luminescence and catalysis. nih.gov The unique photophysical properties of pyrene make its incorporation into chiral ligands a promising avenue for developing novel catalysts.

However, despite the clear rationale for synthesizing and studying compounds like this compound, specific studies detailing its performance, including reaction yields and enantiomeric excess values for the requested catalytic transformations, were not found. The available information is of a general nature, discussing the broader classes of BINOL derivatives and pyrene-containing ligands, rather than providing the specific, data-rich content required to construct the requested article.

Applications in Asymmetric Catalysis

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Specific Reactions:

Alkyne Addition to Aldehydes

The addition of terminal alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces chiral propargylic alcohols, which are valuable intermediates in organic synthesis. nih.gov The use of chiral BINOL-derived ligands is pivotal in rendering this transformation enantioselective. Research into 3,3'-substituted BINOL derivatives has shown that bulky groups at these positions significantly enhance catalytic performance. nih.gov

For instance, BINOL ligands with bulky 3,3'-tertiaryalkyl substituents have demonstrated improved catalytic properties over less substituted analogues in the asymmetric addition of alkynes to aromatic aldehydes. nih.gov These catalysts can achieve high enantioselectivity (86–94% ee) and good yields without the need for common additives like Ti(OⁱPr)₄ or a Lewis base. nih.gov The large pyrenyl groups of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol serve a similar purpose, creating a sterically hindered chiral pocket around the active site. This steric hindrance is crucial for effective facial discrimination of the prochiral aldehyde, leading to high levels of enantioselectivity in the resulting propargylic alcohol product. While specific data for the di-pyrenyl derivative is not detailed, the principle established with other bulky substituents strongly supports its efficacy in this class of reactions. nih.gov

Organocatalytic Applications

This compound is a precursor to some of the most powerful organocatalysts, particularly chiral Brønsted acids. nih.govacs.org These catalysts are prized for their ability to activate substrates through hydrogen bonding, mimicking the function of enzymes. acs.org

Chiral Brønsted Acid Catalysis (e.g., BINOL-phosphoric acids)

When converted into its corresponding phosphoric acid derivative, (R)-3,3'-Di-1-pyrenyl-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (a chiral phosphoric acid or CPA), this compound becomes a highly effective Brønsted acid catalyst. The success of these catalysts hinges on the substituents at the 3,3'-positions, which are central to creating a selective catalytic environment. acs.orgnih.gov

The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds. psu.edu Chiral BINOL-derived phosphoric acids have been established as premier catalysts for this transformation since 2004. psu.edu Studies have consistently shown that catalysts bearing bulky substituents at the 3,3'-positions are crucial for achieving high yields and enantioselectivities. acs.orgresearchgate.net For example, in the Mannich reaction of N-acyl ketimines with cyclic enones, the presence of a bulkier substituent on the phosphoric acid catalyst was found to significantly enhance both the catalytic activity and the enantioselectivity (up to 97% ee). researchgate.net The di-pyrenyl-BINOL phosphoric acid exemplifies this design principle, where the large pyrene (B120774) groups create a confined chiral space that effectively shields one face of the activated imine, directing the nucleophilic attack to produce the desired enantiomer with high fidelity.

The asymmetric allylation of imines provides direct access to chiral homoallylic amines, which are important structural motifs in many biologically active compounds. nih.gov Chiral 3,3'-diaryl-BINOL derivatives have been successfully employed as organocatalysts for the allylation of N-acylimines using allylboronates. nih.govbeilstein-journals.org In these reactions, the diol catalyst activates the acyl imine through hydrogen bonding. nih.gov

A study by Schaus and co-workers demonstrated that (S)-3,3′-Ph₂-BINOL effectively catalyzes the asymmetric allylboration of a wide range of aromatic and aliphatic acyl imines, yielding products with good yields (75–94%) and excellent enantiomeric ratios (95:5 to 99.5:0.5). nih.gov The effectiveness of the 3,3'-diaryl scaffold is highlighted in the following table, showcasing results with the closely related diphenyl-BINOL catalyst.

| Iminium Source (R group) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Phenyl | 94 | 98:2 |

| 4-MeO-C₆H₄ | 93 | 97.5:2.5 |

| 4-F-C₆H₄ | 92 | 98:2 |

| 2-Naphthyl | 91 | 98.5:1.5 |

| Cyclohexyl | 75 | 95:5 |

Given that the pyrenyl group is a larger, more sterically demanding aryl substituent than phenyl, this compound is expected to offer an even more defined and restrictive chiral pocket, potentially leading to further improvements in enantioselectivity.

Lewis Base Catalysis (e.g., Chiral Isothioureas with Pyrene Moieties)

Beyond Brønsted acid catalysis, the pyrene moiety has been strategically incorporated into chiral Lewis base catalysts. A notable example involves a chiral isothiourea (hyperBTM) functionalized with a pyrene group via click chemistry. researchgate.net In this system, the pyrene unit serves as an anchor for immobilizing the catalyst onto a carbon-based support like reduced graphene oxide through strong π-π stacking interactions. researchgate.net This approach facilitates the easy recovery and recycling of the valuable enantiopure catalyst by simple filtration. researchgate.net The supported catalyst was successfully used in the synthesis of scalemic oxazolidin-4-ones and was recycled for seven consecutive cycles without a significant loss of efficiency, demonstrating the robustness conferred by the pyrene tag. researchgate.net

Mechanistic Insights into Stereocontrol

The high degree of stereocontrol exerted by catalysts derived from this compound is a direct consequence of its structure. In BINOL-phosphoric acid catalysis, a bifunctional activation mechanism is often proposed, where the acidic proton of the catalyst activates the electrophile (e.g., an imine) while the basic phosphoryl oxygen simultaneously interacts with the nucleophile. nih.gov

The substituents at the 3,3'-positions are critical for enforcing stereoselectivity. These bulky groups, such as pyrenyl, project over the binding site, creating a highly confined chiral pocket. nih.gov This steric hindrance blocks one of the enantiotopic faces of the approaching nucleophile or dictates the conformation of the bound substrate, thereby controlling the stereochemical outcome. A systematic steric assessment has led to a model that distinguishes between "proximal" sterics (the part of the substituent pointing toward the reaction center) and "remote" sterics (the part pointing away). nih.gov For most reactions involving imines, both aspects of the catalyst's steric profile are crucial for achieving high enantioselectivity. nih.gov

Furthermore, large aromatic groups like pyrene contribute not only through steric repulsion but also through attractive, non-covalent London Dispersion (LD) interactions. acs.org These forces can stabilize the desired transition state, where the substrate is optimally aligned within the catalyst's chiral pocket, further enhancing selectivity. The combination of a rigid, C₂-symmetric backbone, significant steric hindrance, and favorable dispersion forces from the pyrenyl groups provides a powerful and predictable model for achieving high levels of stereocontrol. nih.govacs.org

Applications in Chiral Materials Science and Supramolecular Chemistry

Chiral Metal-Organic Frameworks (MOFs)

Enantioselective Molecular Recognition and Sensing within MOFs

The incorporation of chiral BINOL derivatives into the structure of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has emerged as a powerful strategy for creating materials with exceptional capabilities for enantioselective molecular recognition and sensing. nih.govnih.gov While specific studies focusing exclusively on (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol within MOFs are nascent, the principles established with analogous BINOL-based frameworks provide a clear blueprint for its potential.

Chiral MOFs and COFs built from BINOL-derived ligands create well-defined, chiral microenvironments within their porous structures. nih.govnih.gov The fluorescence of these frameworks, often originating from the BINOL or other integrated fluorophores, can be modulated by the presence of guest molecules. nih.govnih.gov When a chiral guest is introduced, the diastereomeric interactions between the host framework and the different enantiomers of the guest can lead to a differential quenching or enhancement of the fluorescence signal. nih.govnih.gov

Several key factors contribute to the enhanced enantioselectivity observed in these frameworks compared to their homogeneous counterparts. The pre-concentration of analytes within the MOF channels increases the sensitivity of detection. nih.gov Furthermore, the "cavity confinement effect" and the conformational rigidity imposed on the BINOL sensing groups within the framework amplify the subtle differences in interaction energies between the chiral host and the guest enantiomers, leading to greater discrimination. nih.govnih.govresearchgate.net This results in significantly higher enantioselectivity ratios and Stern-Volmer constants, as demonstrated in studies with BINOL-derived tetracarboxylate ligands in cadmium-based MOFs for sensing amino alcohols. nih.gov The ability to embed BINOL derivatives within these ordered, porous structures represents a significant advancement in the rational design of materials for chirality-based applications. nih.govresearchgate.net

Chiral Macrocycles and Cages

The synthesis of chiral macrocycles and cages from BINOL-based building blocks has opened up new avenues in supramolecular chemistry, enabling the creation of host molecules with precisely defined cavities for molecular recognition. nih.govnih.gov

Synthesis of Binaphthyl-based Macrocycles and Cages

The construction of BINOL-based macrocycles often relies on efficient and versatile synthetic methodologies. One-step aldehyde-amine condensation reactions are a prominent method for creating chiral polyimine macrocycles. nih.gov This approach involves the reaction of an enantiopure BINOL derivative bearing aldehyde functionalities, such as (S)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde, with a chiral diamine like (1R,2R)-1,2-diaminocyclohexane to form a [2+2] macrocycle. nih.gov These macrocycles are characterized by their rigid cyclic structures, multiple chiral centers, and well-defined molecular cavities, making them excellent candidates for chiral recognition materials. nih.gov

Another powerful technique for the synthesis of such macrocycles is the Sonogashira cross-coupling reaction. This method allows for the assembly of units like 3,3'-diethynyl-1,1'-bi-2-naphthol with phenylene linkers to create macrocyclic binaphthol dimers of varying sizes.

The modular nature of these synthetic approaches allows for the incorporation of different linking units and functional groups, enabling the fine-tuning of the macrocycle's size, shape, and recognition properties. nih.gov

Chiral Self-Sorting Phenomena in Macrocycle Formation